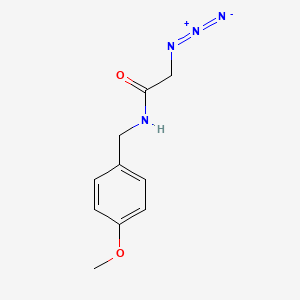

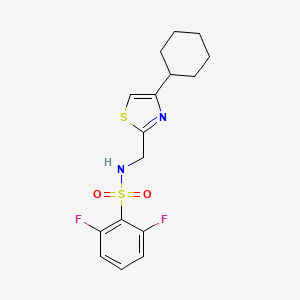

![molecular formula C11H17N3O2S2 B2502161 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-60-7](/img/structure/B2502161.png)

5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane" is a heterocyclic molecule that appears to be a derivative of azabicycloheptane. This class of compounds is known for its potential in medicinal chemistry due to the structural similarity to natural alkaloids and neurotransmitters. The presence of a sulfonyl group and a thia substituent indicates that this compound could have unique chemical and biological properties.

Synthesis Analysis

The synthesis of azabicycloheptane derivatives is a topic of interest in the field of organic chemistry. Paper discusses the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, which are closely related to the compound . The key strategy involves nucleophilic substitution facilitated by neighboring group participation, which could be relevant for synthesizing the sulfonyl-substituted azabicycloheptane core of our compound.

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives is characterized by a seven-membered ring with nitrogen as a heteroatom. Paper describes the synthesis and structural analysis of a related diazabicycloheptane system. The analysis of magnetic resonance spectra to understand the conformational dynamics of such bicyclic systems could be applied to our compound to determine its preferred conformations and stereochemistry.

Chemical Reactions Analysis

Azabicycloheptane derivatives can undergo various chemical reactions due to their reactive functional groups and strained ring system. Paper provides insight into the reactivity of azabicycloheptanes with sulfonyl groups, which are used as precursors in the synthesis of neuroexcitants. The radical addition and rearrangement reactions described could be relevant for modifying the sulfonyl group in our compound to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptane derivatives are influenced by their functional groups and molecular structure. While the papers provided do not directly discuss the properties of "5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane," the synthesis methods and structural analyses in papers , , and suggest that such compounds are likely to have significant steric hindrance, which could affect their boiling points, solubility, and stability. The presence of a sulfonyl group may also confer increased polarity and potential for hydrogen bonding, impacting its solubility and reactivity.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of bicyclic and heterocyclic compounds, including those related to the queried chemical structure, has been a subject of interest due to their potential biological activities. For instance, studies have outlined methods for synthesizing bicyclic structures like 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a skeleton related to penicillin-type β-lactams, demonstrating the interest in these structures for their antibacterial properties (Chiba et al., 1985). Similar efforts have been made to synthesize various derivatives from ethyl cyanoacetate, showcasing the versatility of these bicyclic structures in drug development (Chiba et al., 1985).

Biological Activity

Research into compounds containing imidazolyl and sulfonamido moieties, akin to the query compound, indicates their potential in treating various conditions. For example, imidazo[1,2-a]pyridines with substitutions have been studied for their antiulcer properties, showing potential as antisecretory and cytoprotective agents (Starrett et al., 1989). Another study focused on the antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, highlighting their high activity against certain bacterial strains (Azab et al., 2013).

Application in Material Science

The incorporation of sulfonamido and imidazolyl groups into heterocyclic frameworks has also found applications in material science, such as the development of corrosion inhibitors for metals. A study on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid demonstrates the utility of these compounds beyond biological applications, offering insights into their physicochemical properties and potential industrial applications (Ammal et al., 2018).

Orientations Futures

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Mécanisme D'action

Target of Action

The primary targets of the compound “5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[22Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target cells or organisms.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S2/c1-3-13-6-11(12-8(13)2)18(15,16)14-5-10-4-9(14)7-17-10/h6,9-10H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMGLMUWSFBNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

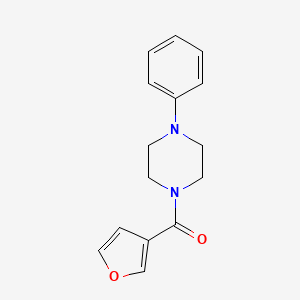

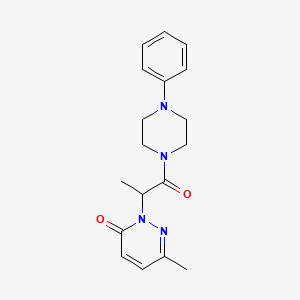

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)

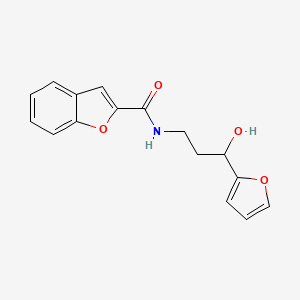

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)

![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)

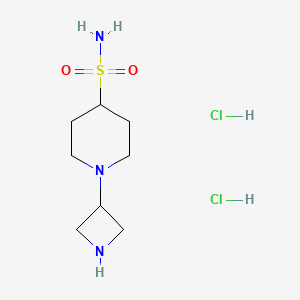

![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)

![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)